ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Molecular modeling Diterpenoid SAR Conformational analysis

Natural product laboratories face challenges in definitively authenticating Wedelia trilobata raw material due to the widespread distribution of common kaurane markers. ent-17-Hydroxykaura-9(11),15-dien-19-oic acid solves this with its species-specific occurrence and unique Δ9(11),15-conjugated diene system. • Exclusive chemotaxonomic marker for W. trilobata identity verification (LC-MS/MS, HPLC-UV) • Diagnostic ¹H NMR olefinic signals for unambiguous dereplication • ≥98% HPLC purity for confident method validation and spectral library construction

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
Cat. No. B13831066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-17-Hydroxykaura-9(11),15-dien-19-oic acid
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC34C2=CCC(C3)C(=C4)CO)(C)C(=O)O
InChIInChI=1S/C20H28O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h5,11,13,15,21H,3-4,6-10,12H2,1-2H3,(H,22,23)/t13-,15+,18-,19-,20+/m1/s1
InChIKeyDHJHHWUTSBRYMY-ZWIPKVPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid Identity and Sourcing


ent-17-Hydroxykaura-9(11),15-dien-19-oic acid (CAS: 1588516-88-4; molecular formula C20H28O3; molecular weight 316.4 g/mol) is a tetracyclic ent-kaurane diterpenoid first reported in 2013 as a novel isolate from the ethanol extract of Wedelia trilobata (Asteraceae) [1]. It belongs to the kaurane diterpenoid class, characterized by a rigid tetracyclic carbon skeleton with a carboxylic acid at C-19 and a hydroxyl group at C-17, and features the diagnostically significant Δ9(11),15-conjugated diene system [1]. The compound is commercially available from multiple vendors at typical purity ≥95% (HPLC) [2], with the natural source being the aerial parts of W. trilobata, a plant used in traditional medicine for fever and inflammatory conditions [1].

Natural ent-kaurane diterpenoid with conjugated Δ9(11),15-diene system
Isolated from Wedelia trilobata (Asteraceae) — species-specific chemotaxonomic marker
High-purity isolate for phytochemical dereplication and kaurane SAR studies

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid Irreplaceability


In-class substitution among kaurane diterpenoids is scientifically invalid because the Δ9(11),15-conjugated diene system of this compound confers distinct conformational rigidity and electronic distribution relative to saturated or mono-unsaturated kaurane analogs [1]. Semi-empirical modeling of ent-kaurenoic acid derivatives has demonstrated that even minor structural modifications produce measurable differences in hydrophobic complementarity and molecular interaction potentials [2]. The presence of the C17-hydroxyl group in combination with the Δ9(11),15-diene introduces a unique hydrogen-bonding donor site that is absent in common kaurane scaffolds such as kaurenoic acid (Δ16-ene only) and grandiflorenic acid (Δ9(11),16-diene with C19-carboxyl but lacking C17-OH) [1][3]. These structural distinctions preclude interchangeable use in receptor-binding studies, structure-activity relationship (SAR) analyses, and natural product dereplication workflows, as detailed in the quantitative evidence below.

Conformation Saturated B-ring analogs (e.g., kaurenoic acid) lack the Δ9(11)-induced rigidity, which may shift docking and membrane interaction profiles.
H-Bond donor C17-OH provides a hydrogen-bond donor absent in grandiflorenic acid; substitution may remove a key pharmacophoric contact point.
Isomerism Δ15-mono-unsaturated analog (ent-17-hydroxykaur-15-en-19-oic acid) differs in conjugation and NMR identity; dereplication profiles may not transfer.

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid Differentiation Evidence


Δ9(11) Double Bond Conformational Rigidity

The Δ9(11) double bond in ent-17-Hydroxykaura-9(11),15-dien-19-oic acid restricts conformational flexibility of the kaurane B-ring, a structural feature absent in fully saturated ent-kaurane-19-oic acid derivatives. Semi-empirical calculations comparing ent-kaurenoic acid with a set of kaurane diterpenoids have established that variations in double-bond positioning produce quantifiable differences in hydrophobic complementarity indices and electrostatic potential surfaces [1]. Although direct comparative modeling between the target compound and its Δ9(11)-lacking analogs has not been published, the introduction of a conjugated diene system alters the compound's capacity for π-stacking interactions and membrane partitioning relative to the Δ16-ene-only scaffold of kaurenoic acid [2]. This differential molecular topology is particularly relevant for studies investigating protein-ligand binding where kaurane B-ring conformation dictates binding pocket complementarity [1].

B-ring rigidity
Class-level
Δ9(11),15-diene restricts B-ring flexibility; kaurenoic acid (Δ16 only) has free rotation. Semi-empirical models show altered hydrophobic complementarity.
Supports conformational fit review in docking studies.
Direct comparative modeling with target not yet published.
Molecular modeling Diterpenoid SAR Conformational analysis

C17-Hydroxyl Group Hydrogen-Bonding Capacity

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid contains three oxygen atoms (C20H28O3, molecular weight 316.4 g/mol), conferring both hydrogen-bond donor (C17-OH, C19-COOH) and acceptor (C19-carbonyl) capabilities [1]. In contrast, grandiflorenic acid (ent-kaur-9(11),16-dien-19-oic acid) possesses only two oxygen atoms (C20H28O2, molecular weight 300.4 g/mol) and lacks the C17-hydroxyl group entirely [2]. This difference in heteroatom stoichiometry produces measurable shifts in reversed-phase HPLC retention time and altered polarity that directly impact purification protocols and analytical method development [1][3]. The presence of the C17-OH group also introduces a unique hydrogen-bonding site that is structurally analogous to the C17-OH in ent-17-hydroxykaur-15-en-19-oic acid (IC50 = 17.63 μg/mL against LNCaP2 prostate cells), a compound whose cytotoxic activity has been correlated with the C17-hydroxyl pharmacophore .

Oxygen / H-bond count
Reported
3 oxygen atoms, 2 H-bond donors (C17-OH, C19-COOH) vs. grandiflorenic acid: 2 O, 1 donor. ΔMW ≈ 16 Da.
Informs chromatographic method development and pharmacophore interpretation.
Structure confirmed by NMR and HR-EIMS.
Hydrogen bonding Physicochemical properties Chromatographic behavior

Δ15 Double-Bond Isomeric Distinction

The closest structural analog to ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is ent-17-hydroxykaur-15-en-19-oic acid, which differs only in the double-bond configuration: the target compound contains a Δ9(11),15-conjugated diene, whereas the analog possesses a single Δ15 double bond with a saturated B-ring [1]. This seemingly minor structural variation produces distinct NMR spectroscopic signatures: the Δ9(11) proton exhibits a characteristic downfield olefinic signal absent in the mono-unsaturated analog [2]. Functionally, ent-17-hydroxykaur-15-en-19-oic acid has demonstrated measurable cytotoxicity against human prostate LNCaP2 cells (IC50 = 17.63 μg/mL) . While the target compound has not been assayed in the same system, the presence of the additional Δ9(11) double bond introduces extended conjugation that could alter electronic distribution and bioactivity profile relative to the mono-unsaturated analog, a principle established in kaurane diterpenoid SAR studies where double-bond positioning correlates with differential PTP1B inhibitory activity [3].

Δ15 isomer distinction
Class-level
Δ9(11),15-conjugated diene vs. mono-unsaturated Δ15-only analog. Additional olefinic NMR signal; extended conjugation may alter bioactivity context.
Supports isomer-specific dereplication and assay interpretation.
Analog IC50 reported for LNCaP2 cells; target not yet assayed in same system.
Isomerism Natural product dereplication Spectroscopic identification

Source Exclusivity and Chemotaxonomic Specificity

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid has been isolated and structurally characterized exclusively from Wedelia trilobata (syn. Sphagneticola trilobata), a plant species in the Asteraceae family [1]. Among the 15 ent-kaurane diterpenoids co-isolated from this species, the target compound was identified as one of only four novel compounds in the study, alongside 11 known analogs including grandiflorenic acid, grandifloric acid, and ent-17-hydroxykaur-15-en-19-oic acid [1]. This co-occurrence profile establishes a chemotaxonomic fingerprint specific to W. trilobata. In contrast, kaurenoic acid (ent-kaur-16-en-19-oic acid) is widely distributed across multiple plant genera including Copaifera, Helianthus, Espeletia, and Mikania species [2][3]. For researchers conducting phytochemical dereplication or metabolomic profiling of Wedelia species, the target compound serves as a diagnostic marker that distinguishes W. trilobata from other Wedelia spp. and from other kaurane-producing taxa [4].

Source exclusivity
Source review
Isolated only from Wedelia trilobata (1 genus). Kaurenoic acid occurs in ≥5 genera (Copaifera, Helianthus, etc.).
Enables chemotaxonomic authentication of W. trilobata samples.
Co-occurrence with grandiflorenic acid strengthens fingerprint.
Chemotaxonomy Natural product sourcing Quality control

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid Applications


Chemotaxonomic Authentication Marker

Natural product quality control laboratories and botanical authentication programs can employ ent-17-Hydroxykaura-9(11),15-dien-19-oic acid as a species-specific chemical marker for Wedelia trilobata identity verification [1]. Unlike the widely distributed kaurenoic acid, which occurs across multiple unrelated plant genera, this compound has been isolated and structurally characterized exclusively from W. trilobata [1][2]. Its co-occurrence with grandiflorenic acid, grandifloric acid, and ent-17-hydroxykaur-15-en-19-oic acid establishes a diagnostic chemotaxonomic fingerprint that enables definitive discrimination of W. trilobata from congeneric species and from morphologically similar Asteraceae taxa [1]. For laboratories engaged in botanical raw material verification or metabolomic profiling of Wedelia-containing herbal preparations, this compound provides a reliable LC-MS/MS or HPLC-UV target for species authentication.

NMR Dereplication Reference Standard

The Δ9(11),15-conjugated diene system of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid produces distinctive olefinic proton signals in ¹H NMR spectra that are absent in both saturated kauranes and mono-unsaturated Δ16-ene analogs [1][2]. This unique spectroscopic signature makes the compound valuable as an authentic reference standard for NMR-based dereplication workflows in natural product discovery programs. The combination of C17-hydroxyl and C19-carboxyl groups, together with the conjugated diene, generates a characteristic pattern of chemical shifts that can be used to verify the identity of novel isolates and to distinguish this compound from co-occurring analogs such as grandiflorenic acid (C20H28O2) and ent-17-hydroxykaur-15-en-19-oic acid (Δ15-ene only) [1]. Procurement of the pure compound enables laboratories to establish in-house spectral libraries for rapid dereplication of Wedelia-derived extracts.

SAR Studies of Kaurane Pharmacophores

The unique combination of structural features—Δ9(11),15-conjugated diene plus C17-hydroxyl plus C19-carboxyl—positions ent-17-Hydroxykaura-9(11),15-dien-19-oic acid as a critical reference compound for systematic SAR investigations of the kaurane diterpenoid scaffold [1]. Semi-empirical modeling has established that double-bond positioning in kaurane diterpenoids alters hydrophobic complementarity and electrostatic potential [3]. By comparing this compound against analogs that vary systematically in unsaturation pattern (kaurenoic acid: Δ16 only; grandiflorenic acid: Δ9(11),16-diene; ent-17-hydroxykaur-15-en-19-oic acid: Δ15 only) and oxygen substitution (grandiflorenic acid: lacks C17-OH), researchers can deconvolute the contributions of individual structural motifs to biological activity [1][4]. This compound is particularly relevant for studies probing the role of extended π-conjugation in target engagement, as the Δ9(11),15-diene system represents the most extensively conjugated kaurane scaffold among the common natural analogs.

Analytical Method Development for Diterpenoids

The distinct polarity conferred by the C17-hydroxyl group (C20H28O3; three oxygen atoms) relative to grandiflorenic acid (C20H28O2; two oxygen atoms) produces differential reversed-phase HPLC retention behavior that analytical chemists can exploit for method development [1]. ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is commercially available at HPLC purity ≥95% from multiple vendors [2], enabling its use as a calibration standard for quantifying this compound in Wedelia trilobata extracts and related botanical materials. The molecular weight difference of approximately 16 Da relative to grandiflorenic acid further enables unambiguous mass spectrometric differentiation in LC-MS workflows. For laboratories developing validated analytical methods for diterpenoid profiling, this compound provides a well-characterized reference material with defined physicochemical properties.

Application
Selection Property
Validation Focus
Botanical authentication studies
Species-specific chemical marker for Wedelia trilobata
LC-MS or HPLC-UV identity confirmation in plant extracts
NMR-based dereplication
Diagnostic conjugated diene and C17-OH ¹H/¹³C signals
Spectral library matching and isomer differentiation
Kaurane scaffold SAR studies
Unique Δ9(11),15-diene + C17-OH + C19-COOH combination
Comparative modeling and bioassay against analogs lacking specific motifs
Diterpenoid analytical method development
Differential polarity from C17-hydroxyl group
Retention time and MS differentiation in HPLC/LC-MS workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.